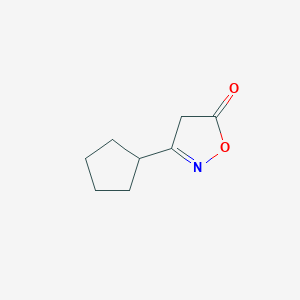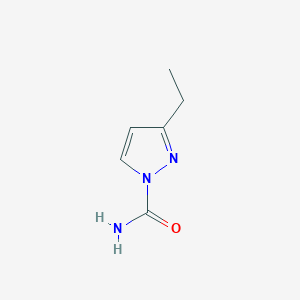
(S)-Cyclopentyl(pyrrolidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Cyclopentyl(pyrrolidin-2-yl)methanone is a chiral compound that features a cyclopentyl group attached to a pyrrolidine ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopentyl(pyrrolidin-2-yl)methanone typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopentyl group. One common method involves the use of cyclopentanone and pyrrolidine as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclopentyl(pyrrolidin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(S)-Cyclopentyl(pyrrolidin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (S)-Cyclopentyl(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Cyclopentanone: A cyclopentyl ring with a ketone group.
Proline: An amino acid with a pyrrolidine ring.
Uniqueness
(S)-Cyclopentyl(pyrrolidin-2-yl)methanone is unique due to its specific combination of a cyclopentyl group and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
cyclopentyl-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H17NO/c12-10(8-4-1-2-5-8)9-6-3-7-11-9/h8-9,11H,1-7H2/t9-/m0/s1 |
InChI Key |
PAYGTTPEIKDFGU-VIFPVBQESA-N |
Isomeric SMILES |
C1CCC(C1)C(=O)[C@@H]2CCCN2 |
Canonical SMILES |
C1CCC(C1)C(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
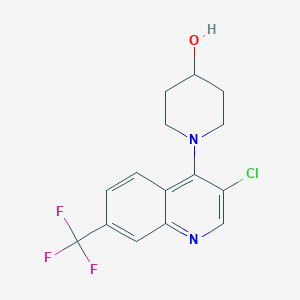
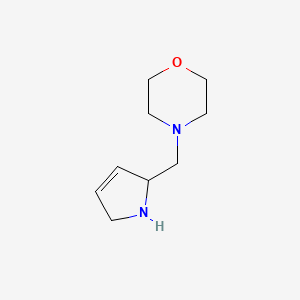
![2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol](/img/structure/B12872841.png)
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
![1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-](/img/structure/B12872844.png)
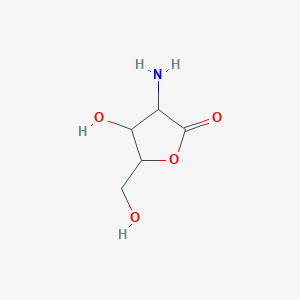
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
